![molecular formula C21H17NO3 B5799828 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide](/img/structure/B5799828.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide, also known as BDDAB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structural features, which make it an ideal candidate for use in various laboratory experiments.
Mechanism of Action
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide inhibits the proteasome by binding to the catalytic site of the 20S proteasome subunit. This binding leads to the inhibition of proteasome activity, which in turn leads to the accumulation of misfolded and damaged proteins within the cell. This accumulation ultimately leads to cell death via apoptosis.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide has been shown to have several biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide in lab experiments is its potency as a proteasome inhibitor. It has been found to be more potent than other commonly used proteasome inhibitors such as bortezomib. However, one limitation of using N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several potential future directions for the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide. One potential direction is the development of more water-soluble derivatives of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide that can be used in a wider range of experimental settings. Another potential direction is the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide in combination with other drugs to enhance its therapeutic effects. Additionally, the study of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide in animal models of neurodegenerative diseases may provide valuable insights into its potential use as a treatment for these diseases.
Synthesis Methods
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide involves the reaction of 2-biphenylcarboxylic acid with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography to obtain pure N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide has been used in several scientific research studies due to its unique properties. It has been found to be a potent inhibitor of the proteasome, a complex protein degradation system that plays a vital role in cellular homeostasis. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-biphenylcarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a programmed cell death mechanism.
properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO3/c23-21(22-16-10-11-19-20(14-16)25-13-12-24-19)18-9-5-4-8-17(18)15-6-2-1-3-7-15/h1-11,14H,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTKBBAFNRBSWTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbenzamide |
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